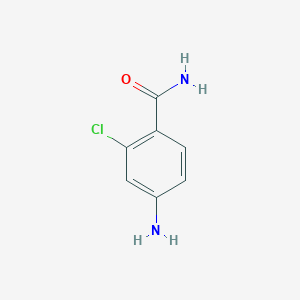

4-Amino-2-chlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLLLRWDYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465715 | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-81-1 | |

| Record name | 4-Amino-2-chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzamide from 4-amino-2-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-chlorobenzamide, a valuable building block in medicinal chemistry, from 4-amino-2-chlorobenzoic acid. We will delve into the prevalent synthetic strategies, with a primary focus on the activation of the carboxylic acid moiety. A detailed, step-by-step protocol for the synthesis via an acyl chloride intermediate is presented, along with critical considerations for reaction optimization, work-up, and purification. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product. The content is structured to provide both theoretical understanding and practical, actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The presence of the amino, chloro, and amide functionalities on the benzene ring provides a versatile scaffold for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. The strategic positioning of these groups can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile.

The amide bond, in particular, is a cornerstone of peptide and protein structures and is found in a vast number of natural and synthetic compounds.[2] The synthesis of benzamides, such as this compound, is a frequently employed transformation in medicinal chemistry.

Synthetic Strategies: From Carboxylic Acid to Amide

The direct conversion of a carboxylic acid to an amide by reaction with an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] Therefore, the synthesis of this compound from 4-amino-2-chlorobenzoic acid necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.

Several strategies exist for the activation of carboxylic acids for amidation, including the use of coupling agents like carbodiimides or the conversion to more reactive intermediates such as esters or acyl chlorides.[2][4] The most common and cost-effective approach for the synthesis of primary amides from carboxylic acids involves the formation of an acyl chloride intermediate.

The Acyl Chloride Route: A Robust and Scalable Method

The conversion of 4-amino-2-chlorobenzoic acid to its corresponding acyl chloride, followed by reaction with an ammonia source, is a widely adopted and scalable method for the synthesis of this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[5] A subsequent nucleophilic attack by the chloride ion generated in the reaction leads to the formation of the acyl chloride.[7]

The resulting 4-amino-2-chlorobenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-amino-2-chlorobenzoic acid via the acyl chloride intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Amino-2-chlorobenzoic acid | ≥98% | Commercially Available |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |

| Ammonium hydroxide (28-30%) | ACS Reagent | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Deionized water | ||

| Round-bottom flask | ||

| Reflux condenser | ||

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Filtration apparatus |

Step-by-Step Methodology

Part A: Synthesis of 4-Amino-2-chlorobenzoyl chloride

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[8] Caution: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water.[9][10] This step must be performed in a well-ventilated fume hood.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

-

Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-amino-2-chlorobenzoyl chloride as a solid or oil, which is often used in the next step without further purification.[6]

Part B: Synthesis of this compound

-

Amidation: Dissolve the crude 4-amino-2-chlorobenzoyl chloride in a suitable aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Addition of Ammonia: Slowly add an excess of concentrated ammonium hydroxide solution (28-30%) dropwise to the stirred solution. A precipitate of this compound will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Filter the solid product and wash it with cold deionized water to remove any ammonium salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[12]

-

Alternatively, the reaction mixture can be transferred to a separatory funnel, and the organic layer can be washed sequentially with a dilute sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

-

Safety Precautions

-

Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][13] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14] An emergency shower and eyewash station should be readily accessible.[10]

-

Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated area or a fume hood.

-

General: Always wear appropriate PPE during all experimental procedures.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and amine protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the C-Cl stretch are expected.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[15]

Purity Assessment

-

Melting Point: A sharp and well-defined melting point range is indicative of a pure compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any impurities.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of purity.

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Chemical Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from 4-amino-2-chlorobenzoic acid. The acyl chloride-mediated pathway is a reliable and scalable method that is well-suited for both academic research and industrial applications. By following the outlined experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate. The emphasis on thorough characterization and purity assessment ensures the quality and reliability of the final product for its intended use in drug discovery and development.

References

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids. Available from: [Link]

-

Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Available from: [Link]

-

Chemical Science (RSC Publishing). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Available from: [Link]

-

Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide (via Acid Chloride). Available from: [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

-

ResearchGate. (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Available from: [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]

-

PubChem - NIH. 4-Chlorobenzamide. Available from: [Link]

-

NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

SpectraBase. N-(2-Aminoethyl)-4-chlorobenzamide - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

SpectraBase. N-(2-Aminoethyl)-4-chlorobenzamide, 2TBDMS derivative - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubMed. [Synthesis and Spectral Characterization of 4-amino-4'-chlorobenzophenone]. Available from: [Link]

-

SpectraBase. N-(4-chlorophenyl)-2-{[(cyclohexylamino)carbonyl]amino}benzamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 4-Amino-2-chlorobenzoic acid. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]

-

NIST WebBook. Benzenamine, 4-chloro-2-nitro-. Available from: [Link]

-

Oakwood Chemical. 4-Amino-2-chlorobenzoic acid. Available from: [Link]

- Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. actylislab.com [actylislab.com]

- 11. drexel.edu [drexel.edu]

- 12. benchchem.com [benchchem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. nj.gov [nj.gov]

- 15. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-chlorobenzamide: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-2-chlorobenzamide, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles, predicted data from reliable computational models, and analogous experimental findings for structurally related compounds.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 211374-81-1, is a substituted benzamide with a molecular formula of C₇H₇ClN₂O.[1][2] Its structure features a benzene ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental analogues, much of the specific quantitative information for this compound is based on computational predictions from reputable sources.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | [3] |

| CAS Number | 211374-81-1 | - | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | - | [1][2] |

| Molecular Weight | 170.60 g/mol | Calculated | [1][2] |

| Appearance | Solid (predicted) | Predicted | [2] |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 336.2 ± 32.0 °C | Predicted | [4] |

| pKa | 16.19 ± 0.50 | Predicted | [4] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[5][6] | Predicted | - |

| Topological Polar Surface Area | 69.1 Ų | Computed | [3] |

Expert Insight: The predicted low water solubility is a critical consideration for its application in biological assays.[5] For cell-based studies, it is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into the aqueous culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically below 0.5% v/v).[5]

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. This pathway is favored due to the ready availability of the starting material and the high-yielding nature of the reactions. The overall workflow is depicted below.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Amino-2-chlorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Amino-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven methodologies for its experimental determination, and offers insights based on structurally related molecules. Our objective is to empower researchers with the knowledge to confidently and accurately assess the solubility of this compound in their own laboratory settings, a critical step in process development, formulation, and purification.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a molecule's inherent properties is the cornerstone of predicting its solubility behavior. This compound (C₇H₇ClN₂O) is a substituted benzamide with a molecular weight of approximately 170.59 g/mol .[1] Its structure, featuring a primary amine, a chloro substituent, and a primary amide, dictates its interactions with various solvents.

Key Structural Features Influencing Solubility:

-

Amide Group (-CONH₂): This functional group is capable of both donating and accepting hydrogen bonds, suggesting favorable interactions with polar protic and aprotic solvents.

-

Amino Group (-NH₂): As a hydrogen bond donor, the amino group enhances polarity and the potential for interaction with polar solvents.

-

Chloro Substituent (-Cl): The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions.

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, which can interact with nonpolar solvents through van der Waals forces.

Based on these features, it is predicted that this compound will be sparingly soluble in water but will exhibit greater solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2]

The "Like Dissolves Like" Principle in Action: A Theoretical Framework for Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is a thermodynamic equilibrium. The process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a qualitative prediction of solubility based on the polarity of the solute and solvent.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can interact favorably with the amide and amino groups of this compound, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The carbonyl group in acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the N-H protons of the solute. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to break the strong intermolecular hydrogen bonds in the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces between the solute and solvent. Consequently, low solubility is expected.

The interplay of these forces is further influenced by factors such as temperature and the presence of impurities.

From Theory to Practice: Experimental Determination of Solubility

Accurate solubility data is essential for process chemistry and formulation development. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

The Gold Standard: Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[4][5] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow Visualization:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol:

-

Material Preparation:

-

Ensure the this compound is of high purity. Purity can be confirmed by techniques such as melting point analysis or High-Performance Liquid Chromatography (HPLC).

-

Use analytical grade or higher purity organic solvents.[4]

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Place the vials in a constant temperature shaker bath. A typical temperature for pharmaceutical studies is 37°C to simulate physiological conditions, while 25°C is common for process chemistry.[6]

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to prevent temperature fluctuations that could alter solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a previously established calibration curve.

-

Analyze the diluted sample using a validated HPLC method with UV detection at the λmax of this compound.

-

The concentration of the solute in the original saturated solution is calculated by applying the dilution factor.

-

Self-Validating System:

-

Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, although this is less common in routine solubility screening.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, kinetic solubility assays are often employed for higher throughput. These methods, while faster, may not represent true thermodynamic equilibrium. One common approach involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer, with precipitation detected by nephelometry or UV absorption.[7]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | Medium | To be determined |

| Dichloromethane | Moderately Polar | Medium | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimentally Determined Solubility" column should be populated with data obtained from the protocol described in Section 3.

Insights from Structurally Related Compounds

In the absence of direct data, examining the solubility of structurally similar molecules can provide valuable context.

-

4-Chlorobenzamide: This compound is described as having low solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[8] This supports the prediction of good organic solvent solubility for this compound.

-

4-Aminobenzamide: A study on 4-aminobenzamide reported its solubility in various pure solvents at different temperatures.[9] The solubility was found to increase with temperature. At 298.15 K (25°C), the mole fraction solubility was highest in acetone, followed by ethanol, methanol, and ethyl acetate, and lowest in water. This trend is consistent with the theoretical framework and provides a likely rank order for the solubility of this compound.

Safety Considerations

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][10] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. This guide has provided the theoretical foundation and a detailed, robust experimental protocol—the isothermal shake-flask method—to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of synthetic processes, purification strategies, and formulation development in the pharmaceutical industry.

References

-

SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

Glombitza, B. & Uhlig, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

PubChem. This compound. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PHARMA SCIENCE MONITOR. [Link]

-

Solubility of Things. 4-Chlorobenzamide. [Link]

-

PubChem. Ro 16-6491. [Link]

-

ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Link]

- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

-

PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

Sources

- 1. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-氨基-2-氯苯甲酰胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to the Potential Biological Activities of 4-Amino-2-chlorobenzamide Derivatives

Abstract

The 4-Amino-2-chlorobenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound. We delve into the key therapeutic areas where these compounds have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this promising class of molecules.

Introduction: The Versatility of the Benzamide Scaffold

Benzamides are a cornerstone in drug discovery, with numerous derivatives approved for a wide range of clinical applications. The introduction of an amino group at the 4-position and a chlorine atom at the 2-position of the benzamide core creates a unique electronic and steric profile, offering multiple avenues for chemical modification. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to enhanced potency and selectivity for various biological targets. This guide will systematically explore the significant biological activities stemming from this versatile scaffold.

Anticancer Activity: Targeting the Machinery of Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of tumor suppressor genes.[3] Inhibition of HDACs by benzamide derivatives restores histone acetylation, leading to a more open chromatin state and the re-expression of these critical genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The interaction between a benzamide-based inhibitor and the active site of an HDAC enzyme is a key determinant of its potency. The benzamide moiety often coordinates with the zinc ion present in the active site of the enzyme, a critical interaction for inhibitory activity.[3]

Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) | Reference |

| FNA | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | 1.30 | [4] |

| SAHA (Vorinostat) | (Standard HDAC Inhibitor) | HepG2 (Liver Cancer) | 17.25 | [4] |

| Compound 7 | 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | K562 (Leukemia) | 2.27 | [5] |

| Compound 10 | 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | K562 (Leukemia) | 2.53 | [5] |

| Compound 7 | 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | HL-60 (Leukemia) | 1.42 | [5] |

| Compound 10 | 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purine | HL-60 (Leukemia) | 1.52 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow of the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7] Certain benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[8]

Caption: Inhibition of the NF-κB Signaling Pathway.

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for evaluating efficacy.

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide | 100 | 3 | 45.8 | [8] |

| Derivative 3a | 100 | 3 | 52.1 | [8] |

| Diclofenac sodium (Standard) | - | 3 | 58.3 | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[9]

Materials:

-

Wistar rats (150-200 g)

-

Test compounds (this compound derivatives)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least a week. On the day of the experiment, divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).[9]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]

-

Compound Administration: Administer the test compounds, standard drug, or vehicle orally or via the desired route.

-

Induction of Edema: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.[10]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Q4NO2-BzCMCh | Bacillus subtilis | 6.25 | [11] |

| Q4NO2-BzCMCh | Staphylococcus pneumoniae | 12.5 | [11] |

| Q4NO2-BzCMCh | Escherichia coli | 20.0 | [11] |

| Carbazole derivative 2 | Staphylococcus aureus ATCC 29213 | 10 | [12] |

| Carbazole derivative 2 | Staphylococcus epidermidis | 50 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[14]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[13]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some derivatives of 4-aminobenzamide have shown potential as anticonvulsant agents, likely through their interaction with key neurotransmitter systems in the central nervous system.

Mechanism of Action: Modulation of GABAa Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[15] The GABAA receptor, a ligand-gated ion channel, is a major target for many anticonvulsant drugs.[16] Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.[17] It is hypothesized that some benzamide derivatives may exert their anticonvulsant effects by modulating GABAA receptor activity.

Caption: Proposed Mechanism of GABAA Receptor Modulation.

Quantitative Analysis of Anticonvulsant Activity

The anticonvulsant activity of compounds is often evaluated in animal models of seizures, such as the maximal electroshock (MES) test. The ED50 (median effective dose) is the dose that protects 50% of the animals from seizures.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 4-amino-N-amylbenzamide | Mouse (MES) | 42.98 | [18] |

| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mouse (MES) | 18.02 | [18] |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse (MES) | 1.7 | [19] |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat (MES, oral) | 29.8 µmol/kg | [20] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core and the N-phenyl ring.

-

The 4-Amino Group: This group is often crucial for activity. Modifications such as acylation can lead to a loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.

-

Substituents on the Benzoyl Ring: The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric profile of the molecule, impacting its binding affinity to the target.

-

Substituents on the N-Phenyl Ring: The nature and position of substituents on this ring can significantly affect the compound's potency and selectivity. For instance, in some anticonvulsant derivatives, alkyl substitutions on the aniline ring have been shown to enhance activity.[21]

Conclusion and Future Directions

Derivatives of this compound represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The versatility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets for each biological activity, expanding the structure-activity relationship studies to guide the design of next-generation derivatives, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

- Gilmore, T. D. Introduction to NF-κB: players, pathways, perspectives. Oncogene23, 2841–2841 (2004).

- Bressi, J. C. et al. Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorg. Med. Chem. Lett.20, 3142–3145 (2010).

- Sung, B., Pandey, M. K., Ahn, K. S., Yi, T., Chaturvedi, M. M., Liu, M., & Aggarwal, B. B. (2008). Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor necrosis factor (TNF)-induced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) and suppresses the proliferation and invasion of breast cancer cells. Blood, 112(11), 3591.

-

Frontiers. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link].

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link].

- Christianson, D. W. Structure, mechanism, and inhibition of histone deacetylases and related metalloenzymes. Annual review of biochemistry80, 299-322 (2011).

- Moghimirad, P., Koopaei, M. N., Moghadam, E. S., Koopaei, N. N., Amanlou, M., Akbarzadeh, T., ... & Amini, M. (2020). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 26(4), 329-340.

- Palma, E., Ruffolo, G., Cifelli, P., Roseti, C., & Simonato, M. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current pharmaceutical design, 23(37), 5593–5598.

- Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779–782.

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link].

- Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(5), 394.

-

ResearchGate. Structure activity relationship of the synthesized compounds. [Link].

-

Wikipedia. Broth microdilution. [Link].

- Benarroch, E. E. (2007). GABAA receptor heterogeneity, function, and pharmacology. Neurology, 68(8), 612-614.

- Reddy, D. S. (2010). Neurosteroids: endogenous role in the human brain and therapeutic potentials. Progress in brain research, 186, 113-137.

- de Souza, M. V., Pais, K. C., D'Alincourt Carvalho Assef, A. P., & de Almeida, M. V. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PloS one, 7(5), e37259.

- Epperly, M. W., Osipov, A. N., Martin, I., Kawai, K., Isaac, G., Gao, X., ... & Greenberger, J. S. (2003). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Journal of leukocyte biology, 74(5), 816-825.

- Pour, A. S., Orfali, R., Al-Fahemi, J. H., Al-Mokidem, A. S., Al-Otaibi, T. M., Al-Ghamdi, S. A., ... & Al-Sheikh, M. A. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 693-711.

- Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.

- MacKenzie, A. R., Marchington, A. P., Middleton, D. S., Newman, S. D., Selway, C. N., & Terrett, N. K. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & medicinal chemistry letters, 13(13), 2211–2215.

-

ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link].

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link].

- Karpińska, E., Fylak, I., Wujec, M., & Bielawski, K. (2020). The Anticancer Action of a Novel 1, 2, 4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(23), 5609.

- Tanaka, T., Kawakami, K., Kambe, M., & Iwashita, A. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer research, 34(11), 6521–6526.

-

Frontiers. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate. [Link].

-

ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link].

-

MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link].

- Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779–782.

-

ResearchGate. The anticancer IC50 values of synthesized compounds. [Link].

- Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.

- Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Shadyro, O., & Mikhailopulo, K. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179.

- Sharma, P., Kaur, J., Chawla, A., & Kumar, R. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current drug targets, 21(14), 1436–1457.

- Clark, C. R., Jones, C. D., & Roth, H. J. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of medicinal chemistry, 33(2), 633–638.

- Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappalà, M. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue.

-

ResearchGate. (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link].

- Sadowska, B., Stasiak, M., Paszkiewicz, M., Podlewska, S., Koba, M., & Różalska, S. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International journal of molecular sciences, 22(23), 12822.

- El-Sharif, A. A., & El-Sawy, A. A. (2015). Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. Journal of the Saudi Chemical Society, 19(5), 525-532.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 17. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Amino-2-chlorobenzamide and Its Analogs for Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Amino-2-chlorobenzamide and its analogs, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document delves into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this important class of compounds. By synthesizing technical data with expert insights, this guide aims to illuminate the therapeutic potential and guide future research in this area.

Introduction: The Versatile Benzamide Scaffold

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The introduction of amino and chloro substituents onto the benzamide core, as seen in this compound, provides a versatile platform for the development of novel drug candidates. The strategic placement of these functional groups can significantly influence the physicochemical properties and biological activity of the resulting molecules, making them attractive targets for synthetic modification and biological evaluation.[3] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient strategy involves the coupling of a substituted 4-aminobenzoic acid with a corresponding aniline.[4] Often, the synthesis commences with a 4-nitrobenzoic acid derivative, with the nitro group being reduced to the amine in the final step of the synthetic sequence. An alternative approach reported in the literature starts from m-chlorophenylurea.[6]

A general synthetic workflow is depicted below:

Representative Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative two-step synthesis of this compound, starting from 4-nitrobenzoyl chloride and 2-chloroaniline.

Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide

-

Dissolve 2-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add 4-nitrobenzoyl chloride (1.05 equivalents) portion-wise to the cooled solution while maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with ethanol.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

An alternative reduction method involves the use of Tin(II) chloride dihydrate in ethanol under reflux conditions.[4]

Physicochemical Properties of this compound

The core compound, this compound, possesses the following physicochemical properties:

| Property | Value | Source |

| CAS Number | 211374-81-1 | [7] |

| Molecular Formula | C₇H₇ClN₂O | [7] |

| Molecular Weight | 170.59 g/mol | [7] |

| Appearance | Light brown to brown solid | [8] |

| Predicted Boiling Point | 336.2 ± 32.0 °C | [8] |

| Predicted Density | 1.394 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 16.19 ± 0.50 | [8] |

Biological Activities and Therapeutic Potential

While specific biological data for the parent this compound is limited in publicly available literature, its analogs have demonstrated a wide range of promising biological activities. This suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzamide derivatives. A notable mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs).[9][10] HDACs are key enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] The benzamide moiety can act as a zinc-binding group, a crucial interaction for HDAC inhibition.

Derivatives of 4-chlorobenzamide have also been investigated for their ability to disrupt other critical cellular processes in cancer, such as microtubule dynamics and DNA repair pathways.[11]

Antimicrobial and Antifungal Activity

Analogs of this compound have shown promising activity against a range of microbial pathogens. For instance, the incorporation of a thiazole ring into the core structure has been shown to lead to potent activity against Gram-positive bacteria.[2] Furthermore, derivatives of 2-aminobenzamide have been synthesized and evaluated as antimicrobial and antifungal agents, with some compounds showing excellent activity against Aspergillus fumigatus.[12] The presence of a halogen on the benzamide scaffold is often associated with enhanced antimicrobial properties.[5]

Enzyme Inhibition

Beyond HDACs, benzamide derivatives have been shown to inhibit other enzymes of therapeutic relevance. A series of halo- and nitro-substituted analogs of N-(2-aminoethyl)-4-chlorobenzamide were found to be potent, competitive, and time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease.[1] Additionally, 4-amino-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, which are targets for antiglaucoma and other therapeutic agents.[13]

Anti-inflammatory Activity

Derivatives of 4-chlorobenzamide have also been explored for their anti-inflammatory potential. Some analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]

Structure-Activity Relationship (SAR) Studies

Key SAR observations:

-

The 4-amino group: This group appears to be crucial for the biological activity of many benzamide derivatives. Acetylation of the 4-amino group in some 4-amino-N-(2-chlorophenyl)benzamide analogs led to a significant loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.[4]

-

Substituents on the benzoyl ring (Ring A): The introduction of various electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

-

Substituents on the N-phenyl ring (Ring B): The position and nature of the chloro group on this ring are critical. For some 4-amino-N-(2-chlorophenyl)benzamide analogs, moving the chloro group from the 2-position to the 4-position resulted in decreased potency, indicating the importance of substitution at the ortho position of this ring for optimal activity.[4]

The following table summarizes hypothetical SAR data for a series of 4-amino-N-(2-chlorophenyl)benzamide analogs based on potential anticancer activity as HDAC inhibitors.

| Analog | R¹ (on 4-amino group) | R² (on Ring A) | R³ (on Ring B) | Hypothetical IC₅₀ (µM) |

| Parent | H | H | 2-Cl | 5.0 |

| 1 | COCH₃ | H | 2-Cl | >100 |

| 2 | CH₃ | H | 2-Cl | 3.5 |

| 3 | H | H | H | 15.0 |

| 4 | H | H | 4-Cl | 25.0 |

| 5 | H | 3-OCH₃ | 2-Cl | 8.0 |

| 6 | H | H | 2-Cl (N-phenyl removed) | >100 |

Experimental Protocols for Biological Evaluation

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as HDACs or kinases.

-

Reaction Setup: In a microplate, combine the enzyme, the test compound at various concentrations, and a suitable buffer solution.

-

Initiation: Initiate the reaction by adding the enzyme's substrate. For some assays, a pre-incubation of the enzyme and inhibitor is required.

-

Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutic agents. While the existing literature provides valuable insights into the anticancer, antimicrobial, and enzyme-inhibitory properties of related compounds, there is a clear need for more focused research on this compound itself and a systematic exploration of its analog space.

Future research should aim to:

-

Synthesize and biologically evaluate this compound to establish a baseline of activity.

-

Conduct comprehensive SAR studies on a coherent series of this compound analogs to delineate the key structural features required for potent and selective activity.

-

Elucidate the specific molecular targets and mechanisms of action for the most promising analogs.

-

Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to the discovery of novel and effective treatments for a variety of diseases.

References

Sources

- 1. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H7ClN2O | CID 11435193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 10. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to 4-Amino-2-chlorobenzamide for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-chlorobenzamide (CAS No: 211374-81-1), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delineates its core chemical and physical properties, including its structural formula and molecular weight, and offers a detailed, field-proven synthetic protocol. Furthermore, it explores the expected spectroscopic characteristics for structural verification, outlines its significant applications in medicinal chemistry, and provides essential safety and handling protocols. The guide is structured to serve as a practical and authoritative resource, grounding technical data with expert insights to facilitate its effective use in the laboratory and beyond.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide, a class of compounds that forms the backbone of numerous pharmacologically active molecules.[1] Its structure, featuring a benzamide core with both an amino and a chloro substituent, makes it a versatile building block for creating diverse chemical libraries for screening and development.[1][2]

The structural formula of this compound is characterized by a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a chlorine atom (-Cl), and at position 4 with an amino group (-NH₂).

Structural and Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 211374-81-1 | [4][5] |

| Molecular Formula | C₇H₇ClN₂O | [3][4][5] |

| Molecular Weight | 170.60 g/mol | [4] |

| Computed Mol. Weight | 170.59 g/mol | [3] |

| Appearance | Light brown to brown solid (predicted) | [6] |

| Boiling Point | 336.2 ± 32.0 °C (Predicted) | [6] |

| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [6] |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)C(=O)N | [3] |

| InChI Key | XTCHLLLRWDYHRD-UHFFFAOYSA-N | [3] |

| Storage Conditions | 2-8°C, Protect from light | [4][6] |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 4-Amino-2-chlorobenzoic acid. This pathway involves a two-step process: the activation of the carboxylic acid to a more reactive intermediate, followed by amination.

Causality in Experimental Design: The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the acid to an acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with an ammonia source, such as ammonium hydroxide, provides the primary amide. This is a robust and high-yielding method standard in organic synthesis.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Amino-2-chlorobenzoic Acid

This protocol is a self-validating system; progress can be monitored at each stage by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer with heating

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Step 1: Acyl Chloride Formation a. To a round-bottom flask charged with 4-Amino-2-chlorobenzoic acid (1.0 eq), add anhydrous toluene to form a slurry. b. Slowly add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere. c. Heat the reaction mixture to reflux (approx. 110°C) and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be monitored for the cessation of HCl and SO₂ gas evolution. d. Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-amino-2-chlorobenzoyl chloride.

-

Step 2: Amination a. Cool the flask containing the crude acyl chloride in an ice bath (0°C). b. Slowly and carefully add concentrated ammonium hydroxide solution (5.0 eq) dropwise, ensuring the temperature does not rise above 10°C. A precipitate will form immediately. c. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Step 3: Work-up and Purification a. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove ammonium salts. b. Further wash the solid with a small amount of cold saturated sodium bicarbonate solution, followed by more cold deionized water until the filtrate is neutral. c. Dry the crude product in a vacuum oven. d. For final purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure and purity of synthesized this compound relies on a combination of standard spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds like 4-chlorobenzamide and 4-aminobenzamide.[7][8]

Expected Spectroscopic Data

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.5-8.0 ppm). The proton ortho to the amide will be the most deshielded. The protons ortho and meta to the amino group will show distinct splitting patterns (doublets and doublet of doublets). |

| Amine Protons (-NH₂) | A broad singlet integrating to 2H, typically in the range of 4.0-6.0 ppm. | |

| Amide Protons (-CONH₂) | Two distinct broad singlets (due to restricted rotation around the C-N bond), each integrating to 1H, typically downfield (>7.0 ppm). | |

| ¹³C NMR | Carbonyl Carbon | A signal in the range of 165-170 ppm. |

| Aromatic Carbons | Six distinct signals are expected. The carbon bearing the amino group (C-NH₂) will be significantly shielded (~150-155 ppm), while the carbon bearing the chlorine (C-Cl) will be deshielded. | |

| IR Spectroscopy | N-H Stretching | Two sharp bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretch of the -NH₂ group) and a broader band in the same region for the -CONH₂ group. |

| C=O Stretching (Amide I) | A strong, sharp absorption band around 1650-1680 cm⁻¹. | |

| N-H Bending (Amide II) | A significant band around 1600-1640 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z 170. An M+2 peak at m/z 172 will also be present with an intensity of approximately one-third of the M+ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. |

Applications in Drug Discovery and Chemical Research

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry.

-

Scaffold for Kinase Inhibitors: The molecule serves as a reagent in the preparation of phenylaminopyrimidine derivatives, a class of compounds investigated as potent protein kinase inhibitors.[6] Kinase inhibition is a cornerstone of modern oncology and anti-inflammatory drug development.

-

Antiviral Drug Development: Derivatives of the closely related N-(4-amino-2-chlorophenyl)benzamide scaffold have been synthesized and identified as potent inhibitors of human adenovirus (HAdV), addressing an unmet need for therapies against HAdV infections, especially in immunocompromised patients.[9]

-